![molecular formula C16H13N5OS2 B2947993 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448062-95-0](/img/structure/B2947993.png)
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound characterized by a unique structure involving thiophene, pyrazole, and benzo[c][1,2,5]thiadiazole groups
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which are a key structural component of this compound, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene-based compounds have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene-based compounds have been found to exhibit a variety of pharmacological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps. One common route begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole intermediate, achieved through the condensation of thiophene-2-carbaldehyde and hydrazine in the presence of an acid catalyst. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. The benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and subsequently reacted with the intermediate to produce the final compound.
Industrial Production Methods: : For industrial-scale production, optimizations are made to enhance yield and purity while maintaining cost-efficiency. Strategies include the use of continuous flow reactors to streamline the synthesis and purification processes, potentially employing crystallization techniques for efficient product isolation.
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions due to the presence of thiophene and pyrazole rings.
Reduction: : Can be reduced at the carboxamide group to form amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) for carboxamide group reduction.
Substitution: Various halides and nucleophiles, under both acidic and basic conditions.
Major Products Formed: : The products formed vary based on the reaction type, but common ones include thiophene derivatives, reduced amines, and substituted pyrazoles.
Chemistry
Used as a building block in the synthesis of more complex molecules for organic electronics.
Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology
Investigated for its potential as an anti-inflammatory agent due to its unique molecular structure.
Acts as a probe in studying enzyme-ligand interactions.
Medicine
Industry
Employed in the development of materials for organic solar cells and light-emitting diodes (LEDs) due to its electron-rich thiophene and pyrazole groups.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-16(11-3-4-12-14(10-11)20-24-19-12)17-6-8-21-7-5-13(18-21)15-2-1-9-23-15/h1-5,7,9-10H,6,8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCCUFQYLCKZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
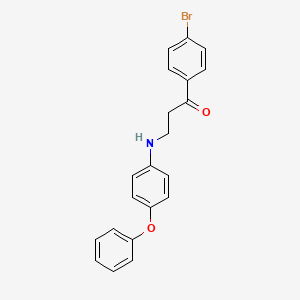
![rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)
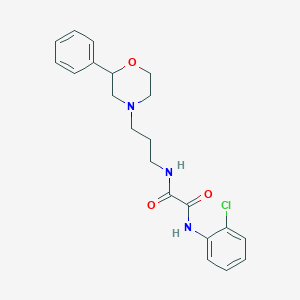
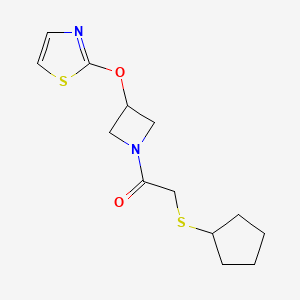
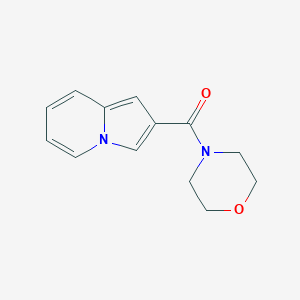

![Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2947920.png)
![N-[2-Fluoro-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-3-methylbutanamide](/img/structure/B2947922.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)
![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea](/img/structure/B2947930.png)
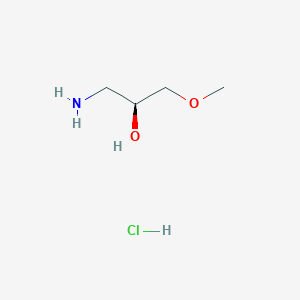
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)
